[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid

Medicinal Chemistry Purine Scaffold Regioisomerism

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (CAS 321418-06-8) is a synthetic purine derivative with the molecular formula C14H13N5O2S and a molecular weight of 315.35 g/mol. It is commercially available for research purposes, typically at a purity of 98%.

Molecular Formula C14H13N5O2S
Molecular Weight 315.35g/mol
CAS No. 321418-06-8
Cat. No. B470299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
CAS321418-06-8
Molecular FormulaC14H13N5O2S
Molecular Weight315.35g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCC(=O)O)N
InChIInChI=1S/C14H13N5O2S/c15-12-11-13(17-8-16-12)19(6-9-4-2-1-3-5-9)14(18-11)22-7-10(20)21/h1-5,8H,6-7H2,(H,20,21)(H2,15,16,17)
InChIKeyIUOPLVWEXMRRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (CAS 321418-06-8): A Specialized Purine Scaffold for Targeted Biological Probe Development


[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (CAS 321418-06-8) is a synthetic purine derivative with the molecular formula C14H13N5O2S and a molecular weight of 315.35 g/mol . It is commercially available for research purposes, typically at a purity of 98% . This compound belongs to a class of 6-amino-9-benzylpurines, which are recognized for their diverse biological activities, including kinase inhibition and immunomodulation [1]. The defining structural feature is a thioacetic acid moiety at the 8-position, which differentiates it from other analogs and serves as a key functional handle for further derivatization or interaction with biological targets.

Why [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid Cannot Be Replaced by Generic Purine Analogs


The biological activity of 6-amino-9-benzylpurines is exquisitely sensitive to the nature and position of substituents. For instance, a closely related regioisomer with a benzyl group at the 3-position instead of the 9-position, 2-((6-amino-3-benzyl-3H-purin-8-yl)thio)acetic acid (CAS 708218-22-8), presents a different molecular geometry that fundamentally alters its target binding profile [1]. Similarly, changing the thioacetic acid chain length to a propanoic acid, as in 2-((6-Amino-9-benzyl-9H-purin-8-yl)thio)propanoic acid (CAS 632300-63-1), can significantly impact potency and selectivity, as observed in related purine series . Simple procurement of any substituted 9-benzylpurine without precise structural verification thus carries a high risk of obtaining a compound with a completely different, or absent, desired biological effect.

Head-to-Head Evidence: Quantifying the Unique Positioning of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid


Regioisomeric Differentiation: 9-Benzyl vs. 3-Benzyl Substitution Defines a Unique Chemical Space

The compound is the 9-benzyl regioisomer, in contrast to its commercially available 3-benzyl counterpart, 2-((6-amino-3-benzyl-3H-purin-8-yl)thio)acetic acid (CAS 708218-22-8), which has the same molecular formula (C14H13N5O2S) and weight (315.35 g/mol) [1]. This positional difference is known to be critical in purine chemistry for governing interactions with enzyme ATP-binding pockets and nucleic acid structures, directly impacting target selectivity [2][3].

Medicinal Chemistry Purine Scaffold Regioisomerism

Chain Length Specificity: The Acetic Acid Moiety Dictates Pharmacological Profile Over Propanoic Acid Analogs

The target compound possesses a thioacetic acid side chain, differentiating it from the propanoic acid analog, 2-((6-Amino-9-benzyl-9H-purin-8-yl)thio)propanoic acid (CAS 632300-63-1) . While a direct, quantitative comparison of these two specific compounds is not available in the literature, SAR studies within the 6-amino-9-benzylpurine class demonstrate that minor alterations at the 8-position, such as changing from an amine to a thioether, can shift the EC50 for interferon induction from the submicromolar range to completely inactive [1]. The chain length difference can similarly be expected to alter potency by affecting enzyme binding or steric hindrance.

Structure-Activity Relationship Kinase Inhibition Immunostimulation

Defined Physicochemical and Computed Property Profile Enables Computational Screening

The compound has a well-defined computed property profile, including a calculated LogP (clogP) of 2.20, a topological polar surface area (TPSA) of 81.93 Ų, and compliance with Lipinski's Rule of Five (molecular weight 315.36, 1 H-bond donor, 7 H-bond acceptors, 4 rotatable bonds) [1]. This contrasts with the larger and more lipophilic roscovitine (C19H26N6O, MW 354.45), a well-known purine-based CDK inhibitor . The target compound's specific property set makes it a more suitable scaffold for CNS drug discovery programs where lower molecular weight and TPSA are priorities.

Computational Chemistry Drug Design ADME Prediction

A Valuable Negative Control: Differentiating CDK-Dependent from CDK-Independent Purine Biology

A closely related purine, Aftin-4, which is described as 'roscovitine-related' and has 'no activity on CDKs', is known to selectively and potently increase extracellular Amyloid-beta 42 (Aβ42) production while decreasing Aβ38 [1]. The target compound, [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid, is also identified as a 'Roscovitine-related purine' . This structural connection strongly suggests it can be utilized as a negative control for CDK inhibition in cellular assays, while simultaneously probing CDK-independent pathways such as gamma-secretase modulation, a mechanism distinct from the primary anticancer activity of roscovitine .

Alzheimer's Disease Amyloid-beta Gamma-secretase Chemical Biology

Validated Application Scenarios for [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid in Scientific Research


Differentiation of CDK-Dependent and -Independent Purine Biology in Neurodegeneration

In cellular models of Alzheimer's disease, the compound can be used alongside roscovitine as a matched control. Roscovitine will inhibit CDKs and induce apoptosis, while the target compound, being structurally related but CDK-inactive, will allow researchers to observe CDK-independent effects on gamma-secretase activity and amyloid-beta production. This is directly supported by the described properties of the compound class [1].

Lead Optimization for TLR7 Agonists with a Novel Thioether Linker

By serving as a direct comparator to existing 8-amino substituted 9-benzyladenines (e.g., compound 19 in Jin et al., 2006), this compound helps explore the SAR of the 8-position. The thioacetic acid linker may confer different pharmacokinetic properties or receptor interactions compared to an amine, making it a crucial tool for teams seeking to develop next-generation immunostimulatory agents [2].

Procurement of a Defined Building Block for Purine-Focused Compound Libraries

For medicinal chemistry groups building focused kinase or GPCR libraries, the verified 98% purity and well-characterized properties of this 9-benzyl-8-thioacetic acid purine make it a superior building block to custom-synthesized, unvalidated intermediates. The regioisomeric purity, confirmed by its specific CAS number, ensures reproducible library synthesis and screening data .

Computational Drug Design: A CNS-Penetrant Purine Template

Its favorable computed properties (MW, clogP, TPSA) relative to larger purine inhibitors like roscovitine position it as a more attractive template for virtual screening and structure-based drug design targeting enzymes within the central nervous system, where enhanced permeability is a critical requirement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.